5-(2,2-Dibromovinyl)-2-methylpyridine
Description
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
5-(2,2-dibromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H7Br2N/c1-6-2-3-7(5-11-6)4-8(9)10/h2-5H,1H3 |
InChI Key |
IRMXIFUHMNYLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=C(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, chemical, and functional differences between 5-(2,2-Dibromovinyl)-2-methylpyridine and analogous pyridine derivatives or brominated compounds:
Key Findings:
Reactivity: The dibromovinyl group in this compound enables elimination reactions (e.g., HBr loss) and nucleophilic substitutions, distinguishing it from monobrominated pyridines like 2-Bromo-3-methylpyridine, which primarily undergo Suzuki couplings or SNAr reactions . Fluorinated analogs (e.g., 5-Bromo-2-(difluoromethyl)pyridine) exhibit enhanced metabolic stability compared to non-fluorinated bromopyridines due to C–F bond strength .
Biological Activity: Brominated pyridines with amino groups (e.g., 2-Amino-5-bromo-6-methylpyridine) are often used in metal coordination complexes for catalysis or imaging, whereas dibromovinyl derivatives are linked to antiviral or antitumor activity . The cyclopropane-containing dibromovinyl metabolite (cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) is a biomarker for pyrethroid exposure, highlighting environmental persistence compared to pharmaceutical dibromovinyl compounds .
Structural Diversity :
- Substituent position significantly impacts function. For example, 5-(2-Methylbenzoyl)-2-methylpyridine’s bulky benzoyl group restricts rotational freedom, favoring interactions with hydrophobic enzyme pockets, unlike the planar dibromovinyl group in this compound .
Preparation Methods
Direct Bromination of 2-Methylpyridine Precursors
The direct bromination of 2-methylpyridine derivatives represents a straightforward approach to introducing dibromovinyl groups. In analogous syntheses, such as the preparation of 2,5-dibromopyridine, bromine (Br₂) is employed as the brominating agent under acidic or neutral conditions. For 5-(2,2-Dibromovinyl)-2-methylpyridine, a similar strategy could involve brominating a pre-existing vinyl-substituted 2-methylpyridine intermediate.
Reaction Conditions :
-
Temperature : Controlled bromination typically occurs at 45–55°C to prevent over-bromination or decomposition.
-
Solvent System : Polar aprotic solvents like acetic anhydride or hydrobromic acid (HBr) are preferred for their ability to stabilize reactive intermediates.
-
Catalyst : Cuprous bromide (CuBr) enhances regioselectivity, as observed in the synthesis of 2,5-dibromopyridine.
Example Protocol :
-
Dissolve 2-methyl-5-vinylpyridine in acetic anhydride.
-
Add liquid bromine dropwise at 20–25°C, followed by heating to 50°C for 2–3 hours.
-
Quench with aqueous sodium hydroxide (NaOH) to precipitate the product.
Challenges :
-
Competing side reactions, such as ring bromination, may occur without precise temperature control.
-
Stoichiometric excess of bromine (>1.1 equiv) is often required for complete vinyl dibromination.
Coupling Reactions for Vinyl Group Installation
Heck-Type Coupling with Dibromoalkenes
The Heck reaction offers a versatile route to install vinyl groups onto pyridine rings. For this compound, a palladium-catalyzed coupling between 2-methyl-5-bromopyridine and 1,2-dibromoethylene could yield the target compound.
Key Parameters :
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
-
Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize HBr byproducts.
Optimization Insights :
-
Molar Ratios : A 1:1.2 ratio of 2-methyl-5-bromopyridine to 1,2-dibromoethylene minimizes unreacted starting material.
-
Yield : Reported yields for analogous couplings range from 50–70%, depending on catalyst loading.
Mechanistic Considerations :
-
Oxidative addition of the aryl bromide to Pd(0) initiates the cycle.
-
The dibromoethylene undergoes insertion into the Pd–C bond, followed by β-bromide elimination to form the vinyl group.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of the two primary methods:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Bromination | Br₂, CuBr, 50°C, HBr solvent | 60–65% | >90% | High (batch process) |
| Heck Coupling | Pd(PPh₃)₄, Et₃N, DMF, 100°C | 50–70% | 85–90% | Moderate (catalyst cost) |
Key Observations :
-
Direct bromination is more cost-effective but requires stringent temperature control.
-
Heck coupling offers better regioselectivity but faces challenges in catalyst recovery and cost.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for 5-(2,2-Dibromovinyl)-2-methylpyridine?
A methodological approach involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated pyridine precursor (e.g., 5-bromo-2-methylpyridine) can react with a dibromovinyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture with a base like K₃PO₄ at 373 K . Reaction monitoring via TLC or HPLC-MS is critical to optimize yield. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl₃/MeOH) can isolate the product .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Identify vinyl bromine coupling patterns (e.g., vicinal dibromo groups) and pyridine ring protons. Compare with analogs like 2-Amino-5-bromo-6-methylpyridine for methyl group assignments (δ ~2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₈H₇Br₂N: ~292.88 g/mol) .
- X-ray crystallography : Resolve stereochemistry of the dibromovinyl group, as seen in structurally similar pyridine derivatives .
Q. What purification strategies mitigate decomposition risks?
Avoid prolonged exposure to light, heat, or moisture. Use inert atmospheres (N₂/Ar) during reactions and store the compound in amber vials at 2–8°C. For purification, employ low-temperature recrystallization or flash chromatography with neutral alumina to minimize hydrolysis of the dibromovinyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dibromovinyl group?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the electronic effects of the dibromovinyl substituent on the pyridine ring. For instance:
Q. How to resolve contradictions in reported thermal stability data?
Contradictions often arise from varying experimental conditions. A systematic approach includes:
- Differential scanning calorimetry (DSC) : Measure decomposition onset temperatures under controlled heating rates.
- Thermogravimetric analysis (TGA) : Correlate mass loss with temperature.
- Compare degradation products via GC-MS or IR spectroscopy. Document conditions (e.g., atmosphere, sample purity) to ensure reproducibility .
Q. What strategies optimize regioselectivity in derivatization reactions?
The dibromovinyl group’s steric and electronic effects influence regioselectivity. For example:
Q. How to design derivatives for biological activity screening?
- Structure-activity relationship (SAR) : Modify the dibromovinyl group to mono-bromo or chloro analogs.
- In silico docking : Screen derivatives against target proteins (e.g., kinases) using PyMOL or AutoDock. Prioritize compounds with favorable binding energies and synthetic feasibility .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
